molecular formula C15H17N3O5S3 B11311846 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide

Cat. No.: B11311846
M. Wt: 415.5 g/mol
InChI Key: WPSXZJXERQMSMU-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a thiazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may revert these products back to their original sulfide forms.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and thiazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and thiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide is unique due to its combination of a tetrahydrothiophene ring, a thiazole ring, and a phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H17N3O5S3

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C15H17N3O5S3/c19-14(16-11-6-7-25(20,21)10-11)8-12-9-24-15(17-12)18-26(22,23)13-4-2-1-3-5-13/h1-5,9,11H,6-8,10H2,(H,16,19)(H,17,18)

InChI Key

WPSXZJXERQMSMU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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